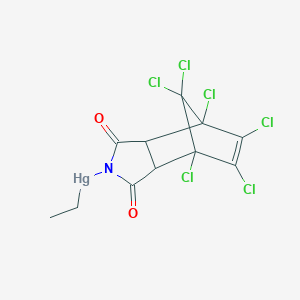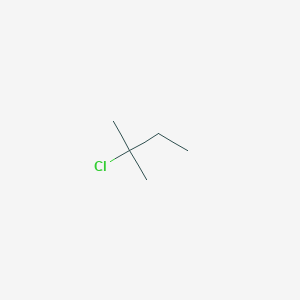
2-Chloro-2-methylbutane
Descripción general
Descripción
Mecanismo De Acción
Target of Action
2-Chloro-2-methylbutane, also known as tert-Amyl Chloride, is primarily involved in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions, where it acts as a reagent to facilitate the formation of new compounds .
Mode of Action
The compound undergoes elimination reactions, specifically E2 reactions . In an E2 reaction, a base removes a proton from the β carbon simultaneously with the formation of a double bond and the loss of a halide ion from the neighboring carbon . This results in the formation of a new compound .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the nature of the reaction it is involved in. For instance, in the synthesis of other organic compounds, it may participate in reactions that lead to the formation of new carbon-carbon bonds, influencing the overall pathway of the synthesis .
Pharmacokinetics
It’s important to note that the compound is soluble in ethanol and ethyl ether, but insoluble in water , which can affect its distribution and elimination in a laboratory or industrial setting.
Result of Action
The result of this compound’s action is the formation of new organic compounds through elimination reactions . The specific products formed depend on the reactants and conditions of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a strong base is required for it to undergo E2 elimination reactions . Additionally, the solubility of the compound can be affected by the solvent used, which can influence the efficiency of the reaction . Safety precautions must be taken when handling this compound due to its flammability and potential to cause skin and eye irritation .
Análisis Bioquímico
Biochemical Properties
It is known to be soluble in ethanol and ethyl ether, but insoluble in water This suggests that it may interact with lipophilic biomolecules within cells
Molecular Mechanism
It is known to undergo SN1 hydrolysis near the consolute point of the liquid mixture of isobutyric acid and water
Métodos De Preparación
2-Chloro-2-methylbutane can be synthesized through several methods. One common laboratory method involves the reaction of 2-methyl-2-butanol with hydrochloric acid. This reaction proceeds via an SN1 mechanism, where the alcohol is protonated to form a good leaving group, which then departs to form a carbocation. The carbocation is subsequently attacked by the chloride ion to form this compound .
In industrial settings, this compound can be produced by the direct chlorination of 2-methylbutane. this method may require further purification steps to separate the desired product from other chlorinated isomers .
Análisis De Reacciones Químicas
2-Chloro-2-methylbutane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Chloro-2-methylbutane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It is used as a catalytic agent in certain chemical reactions.
Petrochemical Industry: It is used as an additive in the petrochemical industry.
Comparación Con Compuestos Similares
2-Chloro-2-methylbutane can be compared with other similar compounds such as:
2-Bromo-2-methylbutane: This compound is similar in structure but contains a bromine atom instead of chlorine.
This compound is unique due to its specific reactivity and the stability of its carbocation intermediate, making it a valuable compound in various chemical processes.
Propiedades
IUPAC Name |
2-chloro-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNIHJHMEQZAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060484 | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-36-5 | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-methylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTANE, 2-CHLORO-2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO6BZZ3FGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure and molecular formula of 2-Chloro-2-methylbutane?
A1: this compound has the molecular formula C5H11Cl. Its structure features a central carbon atom bonded to a chlorine atom, a methyl group (CH3), and two ethyl groups (C2H5).
Q2: How does the structure of this compound influence its reactivity?
A2: The tertiary nature of the carbon bonded to the chlorine atom significantly impacts its reactivity. [, ] The presence of three alkyl groups surrounding the reaction center makes it sterically hindered, favoring SN1 reactions over SN2 reactions.
Q3: What is the primary reaction pathway observed in the solvolysis of this compound?
A3: this compound predominantly undergoes solvolysis via an SN1 mechanism. [, , ] This involves the formation of a carbocation intermediate, which is then attacked by a nucleophile, typically the solvent.
Q4: How do different solvents influence the rate of solvolysis of this compound?
A4: The rate of solvolysis is significantly affected by the solvent used. Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate and thus accelerate the reaction rate. [, ] The Grunwald-Winstein equation, a linear free-energy relationship, has been employed to correlate solvolysis rates in different solvents with their ionizing power and nucleophilicity. []
Q5: Have computational chemistry methods been employed to study this compound?
A5: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of chlorine atom and methyl group interchange in this compound. [] These calculations have provided valuable insights into the transition state structure and energetics of this process.
Q6: Has the impact of substituents on the reactivity of this compound been investigated?
A6: Yes, studies on the solvolysis of 4-substituted 2-chloro-2-methylbutanes have been conducted to understand the electronic effects of substituents on the reaction rate. [, ] These studies provide information about the transmission of electrical effects through the molecule.
Q7: What are the applications of this compound in polymer chemistry?
A7: this compound, in conjunction with diethylaluminum chloride (Et2AlCl), serves as an effective initiating system for the cationic polymerization of isoprene. [, , ] This system has enabled the synthesis of fully soluble, solid thermoplastic polymers with controlled unsaturation and desirable thermal properties.
Q8: Has the behavior of this compound near critical points been studied?
A8: Yes, the kinetics of the SN1 hydrolysis of this compound has been investigated in binary liquid mixtures near their critical points. [, ] These studies aimed to understand how the unique properties of solutions near critical points affect reaction rates.
Q9: Are there any alternative synthetic routes for this compound?
A9: Yes, efficient continuous-flow microreactor synthesis methods have been developed for this compound. [] These approaches offer potential advantages in terms of reaction control, efficiency, and scalability compared to traditional batch methods.
Q10: What are the enthalpies of solution of this compound in various solvents?
A10: The enthalpies of solution of this compound have been determined in various mono-alcohols and di-alcohols at 298.15 K. [] This thermodynamic data is valuable for understanding the solvation process and its contribution to the overall reaction energetics.
Q11: How does this compound compare to similar tertiary alkyl halides in terms of solvolytic behavior?
A11: Comparative studies involving other tertiary alkyl halides, such as 2-bromo-2-methylbutane and 3-chloro-3-methylpentane, have been conducted in diols. [] These investigations provide insights into the effect of the halogen atom and the alkyl group size on the kinetics and thermodynamics of solvolysis.
Q12: Has tritium exchange been explored using this compound?
A12: Yes, studies have explored tritium exchange reactions on irradiated silica gel using this compound. [] These investigations provided information on the mechanisms of tritium labeling of saturated hydrocarbons and halocarbons.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)

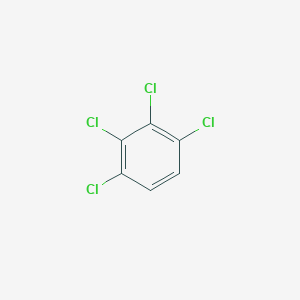
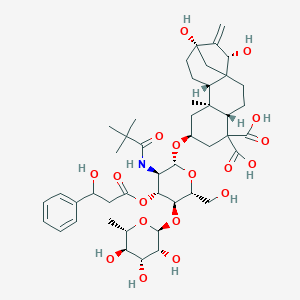
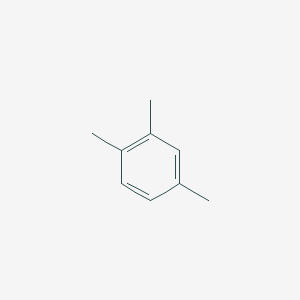
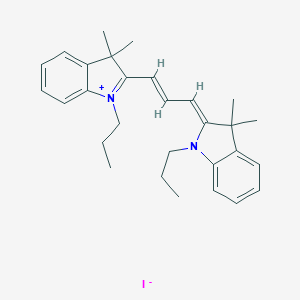
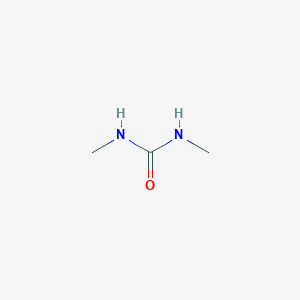
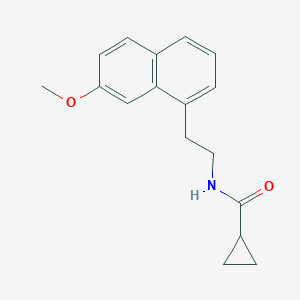



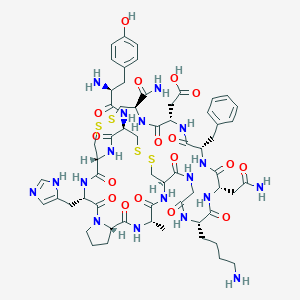
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
